(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one
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Overview
Description
(3R)-3-Methyl-2,8-diazaspiro[45]decan-1-one is a spirocyclic compound with a unique structure that includes a spiro junction between a diazaspirodecane and a ketone group
Scientific Research Applications
(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological processes involving spirocyclic compounds.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Safety and Hazards
The safety information includes the following pictograms: GHS07 . The signal word is "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway plays a significant role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway . The compound forms hydrogen bonds with the backbone amino hydrogen atom of Asp156, a critical residue for RIPK1 activation .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis signaling pathway . Necroptosis is characterized by cell swelling, plasma membrane rupture, and the release of cellular contents . It is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), are key components in the necroptosis signaling pathway .
Pharmacokinetics
The pharmacokinetic properties of (3R)-3-Methyl-2,8-diazaspiro[4One of its derivatives, compound 41, has been shown to exhibit prominent inhibitory activity against ripk1 with an ic50 value of 92 nm
Result of Action
The inhibition of RIPK1 by this compound leads to a significant anti-necroptotic effect . For instance, compound 41, a derivative of this compound, showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a diazacycloalkane with a ketone can lead to the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The diazaspirodecane moiety can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups into the diazaspirodecane moiety.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar spirocyclic structure, used in cancer research as a CDK2 inhibitor.
3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
(3R)-3-Methyl-2,8-diazaspiro[45]decan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3R)-3-methyl-2,8-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-7-6-9(8(12)11-7)2-4-10-5-3-9/h7,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZKUQXTVRELEX-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCNCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCNCC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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